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Compound of Interest

Compound Name: 4-Propylphenol

Cat. No.: B1200801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for 4-
Propylphenol, a phenolic compound with emerging interest in various scientific fields. Due to

the limited availability of comprehensive experimental results for 4-Propylphenol, this

document cross-validates existing data with that of structurally similar alkylphenols and other

relevant compounds. This guide aims to offer a clear, objective comparison to support further

research and development.

Physicochemical Properties
A foundational aspect of understanding a compound's biological and toxicological profile is its

physicochemical properties. Below is a comparison of 4-Propylphenol with other selected

phenolic compounds.
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Property
4-
Propylphenol

4-Ethylphenol
4-tert-
Octylphenol

Bisphenol A
(BPA)

Molecular

Formula
C₉H₁₂O C₈H₁₀O C₁₄H₂₂O C₁₅H₁₆O₂

Molecular Weight

( g/mol )
136.19 122.16 206.33 228.29

Boiling Point (°C) 232-234 218-219 280-283 360

Melting Point

(°C)
22-25 42-45 79-82 158-159

Water Solubility 1.23 g/L 9 g/L 0.019 g/L 0.3 g/L

LogP 2.84 2.47 4.12 3.32

Biological and Toxicological Data
This section summarizes the available experimental data on the biological activities and toxicity

of 4-Propylphenol and its comparators.

Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties. The following table presents

the Minimum Inhibitory Concentrations (MIC) where available.

Compound Organism MIC (µg/mL) Reference

4-Ethylphenol Escherichia coli 695 [1]

Carvacrol
Staphylococcus

aureus
512 [2]

Thymol
Staphylococcus

aureus
>512 [2]

4-chloro-2-isopropyl-

5-methylphenol

Staphylococcus

aureus
32 [2]
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Note: Specific MIC values for 4-Propylphenol against common bacterial strains like S. aureus

and E. coli were not found in the reviewed literature, highlighting a significant data gap.

Antioxidant Activity
The antioxidant potential of phenolic compounds is a key area of investigation. The 50%

inhibitory concentration (IC50) is a common metric for antioxidant activity, with lower values

indicating higher potency.

Compound Assay IC50 Reference

4-Propylphenol DPPH/ABTS Data Not Available

Gallic Acid DPPH 0.118 µg/mL [3]

Butylated

Hydroxytoluene (BHT)
DPPH > Gallic Acid [3]

Note: Quantitative antioxidant activity data (IC50 values) for 4-Propylphenol from standardized

assays like DPPH or ABTS could not be located in the available literature. This represents a

critical area for future experimental validation.

Endocrine Disrupting Potential
Several alkylphenols are recognized as endocrine-disrupting chemicals (EDCs) due to their

interaction with hormone receptors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1200801?utm_src=pdf-body
https://www.researchgate.net/figure/C-50-values-of-DPPH-scavenging-activity-of-isolated-compounds-and-that-of-standard_fig4_309512982
https://www.researchgate.net/figure/C-50-values-of-DPPH-scavenging-activity-of-isolated-compounds-and-that-of-standard_fig4_309512982
https://www.benchchem.com/product/b1200801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Receptor/Assa
y

EC50/IC50
(µM)

Effect Reference

4-Propylphenol ERα / AR
Data Not

Available

Bisphenol A

(BPA)

Estrogen

Receptor α

(ERα)

Transactivation

3.9 Agonist [4]

Androgen

Receptor (AR)

Antagonism

0.746 Antagonist [5]

4-n-Nonylphenol

Estrogen

Receptor α

(ERα)

Transactivation

8.9 Agonist [4]

Androgen

Receptor (AR)

Antagonism

20.2 Antagonist [5]

4-n-Octylphenol

Estrogen

Receptor α

(ERα)

Transactivation

4.9 Agonist [4]

Androgen

Receptor (AR)

Antagonism

97.1 Antagonist [5]

Note: There is a significant lack of publicly available data on the direct interaction of 4-
Propylphenol with estrogen and androgen receptors. Given the endocrine-disrupting

properties of other alkylphenols, this is a crucial area for further investigation.

Acute Toxicity
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The acute toxicity, represented by the median lethal dose (LD50), is a fundamental measure of

a substance's toxicity.

Compound Route Species LD50 (mg/kg) Reference

4-Propylphenol Oral Rat 500 [6]

4-sec-

Butylphenol
Oral Rat 100 (NOEL) [7]

4-tert-

Octylphenol
Oral Rat 4040 [2]

4-tert-

Pentylphenol
Oral Rat >2000

Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration
(MIC)
The antimicrobial activity of a compound is typically determined using a broth microdilution

method.

Protocol:

A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-

well microtiter plate.

Each well is inoculated with a standardized suspension of the target microorganism (e.g.,

Staphylococcus aureus or Escherichia coli).

Positive (microorganism in broth without the test compound) and negative (broth only)

controls are included.

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
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The MIC is determined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

Different concentrations of the test compound are added to the DPPH solution.

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

The absorbance of the solution is measured at a specific wavelength (typically around 517

nm) using a spectrophotometer.

The percentage of radical scavenging activity is calculated using the formula: % Inhibition =

[(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH

radicals, is determined by plotting the percentage of inhibition against the concentration of

the test compound.[8]

Estrogen Receptor (ER) and Androgen Receptor (AR)
Transactivation Assays
These assays are used to determine if a compound can activate or inhibit the transcriptional

activity of hormone receptors.

Protocol:

A suitable cell line (e.g., MCF-7 for ER, PC-3 for AR) is transiently or stably transfected with

a reporter plasmid containing a hormone response element linked to a reporter gene (e.g.,

luciferase) and an expression vector for the respective receptor.
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The cells are treated with various concentrations of the test compound, along with a known

agonist (for antagonist assays) or alone (for agonist assays).

After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase

activity) is measured.

For agonist assays, the EC50 (half-maximal effective concentration) is calculated. For

antagonist assays, the IC50 (half-maximal inhibitory concentration) is determined.
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Workflow for determining the Minimum Inhibitory Concentration (MIC).
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Simplified pathway of endocrine disruption by alkylphenols.

Conclusion and Future Directions
The available experimental data for 4-Propylphenol is currently limited, particularly in the

areas of antioxidant activity and endocrine disruption. While its acute toxicity is characterized, a

comprehensive understanding of its biological effects requires further investigation. This

comparative guide highlights these data gaps and provides a framework for future research by

contextualizing 4-Propylphenol's properties with those of similar compounds. Researchers are

encouraged to conduct standardized assays to generate robust data on the antimicrobial,
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antioxidant, and endocrine-disrupting potential of 4-Propylphenol to fully assess its

toxicological and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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